3,3'-DIMETHOXYBENZOPHENONE

Photochemistry Time-Resolved Spectroscopy Triplet State

Generic dimethoxybenzophenone substitution risks divergent excited-state dynamics and failed photochemical experiments. 3,3'-Dimethoxybenzophenone eliminates this through well-characterized meta-substitution effects. • Photophysical SAR: Deconvolutes meta- vs. para-substitution effects on triplet state behavior • Synthetic Utility: Pd catalyst for selective olefin activation in dihydrobenzofuran/oxonium synthesis • Supply Chain: Non-hazardous GHS classification; 97% purity with full analytical documentation

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 39193-85-6
Cat. No. B1602008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-DIMETHOXYBENZOPHENONE
CAS39193-85-6
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C15H14O3/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10H,1-2H3
InChIKeyCRMSZGRTWXOBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dimethoxybenzophenone (CAS 39193-85-6): Core Physicochemical and Class Profile for Procurement Decisions


3,3'-Dimethoxybenzophenone (3,3'-DMBP, CAS 39193-85-6), also known as bis(3-methoxyphenyl)methanone, is a disubstituted aromatic ketone within the benzophenone class [1]. Its molecular structure (C15H14O3, MW 242.27) positions methoxy groups at the meta (3,3') positions of the phenyl rings, distinguishing it from its ortho- and para-substituted isomers [1]. Key physical properties include a predicted boiling point of 395.5°C at 760 mmHg, a density of 1.124 g/cm³, and a LogP of 2.93, indicating moderate lipophilicity . It is typically supplied as a research chemical with purity specifications of 95% or 97%, intended for industrial and scientific applications .

The Critical Impact of Methoxy Group Position on 3,3'-Dimethoxybenzophenone Reactivity and Application Outcomes


Selecting a generic dimethoxybenzophenone without precise isomeric specification poses significant technical risk, as the position of the methoxy substituents fundamentally governs the compound's photophysical and photochemical behavior [1]. Simply substituting 3,3'-DMBP with the more common 4,4'-DMBP, or another isomer, is not a valid one-to-one replacement. Their respective excited-state dynamics, triplet state configurations, and subsequent reaction pathways diverge sharply, directly impacting performance in applications from photoinitiation to mechanistic probes [1]. This guide provides the quantitative, head-to-head evidence required to make an informed selection based on specific experimental or process requirements.

Quantitative Differentiation of 3,3'-Dimethoxybenzophenone from Key Structural Analogs


Divergent Excited-State Triplet Configuration: 3,3'-DMBP vs. 4,4'-DMBP

Time-resolved spectroscopic analysis directly comparing 3,3'-DMBP with its 4,4'-isomer reveals that the position of the methoxy substituent is a critical determinant of its lowest excited triplet state character. While 4,4'-DMBP maintains a typical n,π* configuration in nonpolar solvents, switching to a π,π* triplet only in strong polar solvents, the behavior of 3,3'-DMBP is distinctly different, indicating a shift in the energetic ordering of its triplet states [1]. This fundamental difference in electronic configuration dictates the subsequent photochemical reaction pathways available to each molecule.

Photochemistry Time-Resolved Spectroscopy Triplet State Photoinitiation

Meta-Substitution Alters Photoreduction Kinetics and Efficiency in Benzophenone Derivatives

The introduction of electron-donating methoxy groups onto the benzophenone scaffold is known to accelerate photoreduction and photohydroxylation reactions [1]. Critically, the magnitude of this acceleration is dependent on substitution pattern. Research indicates that para-substitution strongly promotes radical-radical cross-coupling reactions, while ortho-substitution dramatically stabilizes the π,π* triplet state, leading to different reaction outcomes [1]. The meta-substitution in 3,3'-DMBP offers a distinct reactivity profile that differs from both para- and ortho- configurations, providing a unique option for controlling photochemical outcomes.

Photoreduction Kinetics Photocatalysis Substituent Effects Reaction Mechanisms

Selective Olefin Activation via Palladium Catalysis: A Specific Application for Bis(3-methoxyphenyl)methanone

Vendor technical information indicates that bis(3-methoxyphenyl)methanone functions as a palladium catalyst for the selective activation of olefins . This specific application is highlighted for its utility in the synthesis of complex molecules, including dihydrobenzofurans and oxonium derivatives, which are valuable scaffolds in pharmaceutical development . While the exact mechanism is not detailed, this represents a specific and potentially differentiating synthetic application for the compound.

Palladium Catalysis Olefin Activation Organic Synthesis Dihydrobenzofuran

GHS Classification: Non-Hazardous Material Status for Transport and Handling

According to vendor safety data, 3,3'-Dimethoxybenzophenone is classified as 'Not hazardous material' under the Globally Harmonized System (GHS) for transportation . This contrasts with other aromatic ketones and benzophenone derivatives, which may carry hazard classifications such as irritants, sensitizers, or environmental toxins [1]. This classification can simplify procurement, storage, and waste disposal protocols, reducing administrative and operational overhead.

Safety GHS Classification Transportation Handling

Validated Application Scenarios for 3,3'-Dimethoxybenzophenone Based on Quantitative Evidence


Fundamental Photochemical Research: Probing Substituent Effects on Triplet State Dynamics

Based on direct spectroscopic evidence, 3,3'-DMBP is an essential compound for fundamental studies investigating how the position of electron-donating substituents alters excited-state behavior in benzophenones [1]. Its distinct behavior from the 4,4'-isomer makes it a necessary component for building a comprehensive structure-activity relationship in photophysical research, enabling scientists to deconvolute the roles of meta-, ortho-, and para-substitution in dictating photochemical reaction pathways [1].

Specialized Organic Synthesis: A Palladium Catalyst for Olefin Activation

For synthetic chemistry labs, 3,3'-DMBP can be sourced specifically for its reported application as a palladium catalyst to selectively activate olefins . This is particularly relevant in the multi-step synthesis of complex molecular architectures, such as dihydrobenzofurans and oxonium derivatives, which are common precursors to pharmaceuticals . This provides a distinct, non-generic reason for its procurement over other benzophenone derivatives.

Industrial R&D with Streamlined EHS Compliance Requirements

In industrial R&D settings where safety, health, and environmental (SHE) compliance is paramount, 3,3'-DMBP offers a practical advantage. Its classification as a 'Not hazardous material' under GHS for transportation simplifies logistics and reduces the administrative burden associated with handling and storing more hazardous reagents. This operational benefit can be a decisive factor when selecting between functionally similar compounds for process development or small-scale manufacturing trials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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